CP-601927
Overview
Description
CP-601932 is a small molecule drug that acts as a high-affinity partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors. It was initially developed by Pfizer Inc. for potential therapeutic applications in behavioral disorders . The compound has shown promise in selectively decreasing ethanol consumption without affecting sucrose consumption .
Preparation Methods
The synthesis of CP-601932 involves the preparation of its enantiomer (1S,5R)-CP-601927. The compound is typically synthesized through a series of chemical reactions that include the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties .
Chemical Reactions Analysis
CP-601932 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: CP-601932 can undergo substitution reactions where specific functional groups are replaced with others to alter its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a research tool to study the pharmacology of nicotinic acetylcholine receptors.
Biology: CP-601932 is employed in biological studies to understand its effects on neuronal signaling and receptor activation.
Medicine: The compound has been investigated for its potential therapeutic applications in treating behavioral disorders and reducing ethanol consumption.
Industry: CP-601932 is used in the development of new pharmacological agents targeting nicotinic acetylcholine receptors
Mechanism of Action
CP-601932 exerts its effects by acting as a partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to the modulation of neuronal signaling pathways. The compound’s mechanism of action involves the activation and desensitization of these receptors, which contributes to its pharmacological effects . CP-601932 also competes with nicotine for receptor binding, which can attenuate the reinforcing effects of nicotine .
Comparison with Similar Compounds
CP-601932 is structurally related to other nicotinic acetylcholine receptor agonists such as varenicline, cytisine, and ABT-418. Compared to these compounds, CP-601932 has a unique profile of receptor affinity and selectivity. It has the same high-binding affinity at α4β2 receptors as varenicline but differs in its selectivity for other receptor subtypes . Similar compounds include:
Varenicline: A partial agonist at α4β2 receptors used for smoking cessation.
Cytisine: A plant-based alkaloid that acts as a partial agonist at nicotinic receptors.
ABT-418: A synthetic compound with partial agonist activity at nicotinic receptors.
CP-601932’s unique receptor selectivity and pharmacological profile make it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBTWYQAWEZHH-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357425-68-4 | |
Record name | CP-601932 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-601932 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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